alpha-[1-Benzylpyridin-2(1H)-ylidene]acetophenone
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Overview
Description
Alpha-[1-Benzylpyridin-2(1H)-ylidene]acetophenone, commonly known as J147, is a synthetic drug that has gained significant attention in the field of neuroscience due to its potential neuroprotective effects. It was first synthesized in 2011 by a team of researchers at the Salk Institute for Biological Studies in California. Since then, J147 has been extensively studied for its ability to improve cognitive function and slow down the aging process.
Mechanism of Action
The exact mechanism of action of J147 is still not fully understood. However, it is believed that J147 targets multiple pathways involved in aging and neurodegeneration. J147 has been shown to increase the levels of neurotrophic factors, which are proteins that promote the growth and survival of neurons. Additionally, J147 has been shown to activate the AMPK pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects
J147 has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, J147 has been shown to increase mitochondrial function and reduce oxidative stress in cells. Additionally, J147 has been shown to improve glucose metabolism and reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One advantage of using J147 in laboratory experiments is its ability to cross the blood-brain barrier, which allows it to directly target the brain. Additionally, J147 has been shown to have low toxicity and few side effects. However, one limitation of using J147 in lab experiments is its high cost, which may limit its use in large-scale studies.
Future Directions
There are a number of potential future directions for research on J147. One area of focus is the development of more efficient synthesis methods for J147, which could reduce its cost and make it more accessible for research. Additionally, further studies are needed to fully understand the mechanism of action of J147 and its potential for treating neurodegenerative diseases. Finally, there is a need for clinical trials to determine the safety and efficacy of J147 in humans.
Synthesis Methods
J147 is a complex molecule that is synthesized using a multi-step process. The first step involves the condensation of 2,4-dinitrophenylhydrazine with 2-benzylpyridine to form a hydrazone intermediate. This intermediate is then reacted with a ketone derivative of acetophenone to form the final product, J147.
Scientific Research Applications
J147 has been studied extensively for its potential to treat Alzheimer's disease and other neurodegenerative disorders. In a study published in the journal Aging Cell, researchers found that J147 improved memory and cognitive function in mice with Alzheimer's disease. Additionally, J147 has been shown to reduce inflammation and oxidative stress in the brain, which are key factors in the development of neurodegenerative diseases.
properties
CAS RN |
14759-36-5 |
---|---|
Molecular Formula |
C20H17NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
(2E)-2-(1-benzylpyridin-2-ylidene)-1-phenylethanone |
InChI |
InChI=1S/C20H17NO/c22-20(18-11-5-2-6-12-18)15-19-13-7-8-14-21(19)16-17-9-3-1-4-10-17/h1-15H,16H2/b19-15+ |
InChI Key |
CDRUXGHYKQGTPO-XDJHFCHBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN\2C=CC=C/C2=C\C(=O)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)CN2C=CC=CC2=CC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=CC2=CC(=O)C3=CC=CC=C3 |
synonyms |
α-[1-Benzylpyridin-2(1H)-ylidene]acetophenone |
Origin of Product |
United States |
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